molecular formula C13H12O3 B12807574 5,6-Dimethyl-2,3-dihydro-7H-furo(3,2-g)chromen-7-one CAS No. 7471-82-1

5,6-Dimethyl-2,3-dihydro-7H-furo(3,2-g)chromen-7-one

Cat. No.: B12807574
CAS No.: 7471-82-1
M. Wt: 216.23 g/mol
InChI Key: ULWYOZMUMXSSMW-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2,3-dihydro-7H-furo(3,2-g)chromen-7-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of methyl groups at the 5 and 6 positions, along with the dihydro functionality, imparts distinct chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2,3-dihydro-7H-furo(3,2-g)chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxyacetophenone and 2,3-dimethylfuran, the compound can be synthesized through a series of steps involving aldol condensation, cyclization, and dehydration reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2,3-dihydro-7H-furo(3,2-g)chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dimethyl-2,3-dihydro-7H-furo(3,2-g)chromen-7-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2,3-dihydro-7H-furo(3,2-g)chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-7H-furo(3,2-g)chromen-7-one
  • 2,3,5,6-Tetramethyl-7H-furo(3,2-g)chromen-7-one
  • 3-Phenyl-5,6-dimethyl-7H-furo(3,2-g)chromen-7-one

Uniqueness

5,6-Dimethyl-2,3-dihydro-7H-furo(3,2-g)chromen-7-one is unique due to its specific substitution pattern and dihydro functionality, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

7471-82-1

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

5,6-dimethyl-2,3-dihydrofuro[3,2-g]chromen-7-one

InChI

InChI=1S/C13H12O3/c1-7-8(2)13(14)16-12-6-11-9(3-4-15-11)5-10(7)12/h5-6H,3-4H2,1-2H3

InChI Key

ULWYOZMUMXSSMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCOC3=C2)C

Origin of Product

United States

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